N6-Methyladenosine 5'-monophosphate disodium salt

Glycogen metabolism Allosteric regulation Enzyme kinetics

N6-Methyladenosine 5'-monophosphate disodium salt (m6AMP-Na₂; CAS 81921-35-9; molecular formula C₁₁H₁₄N₅Na₂O₇P; MW 405.21) is the 5'-monophosphate nucleotide derivative of N6-methyladenosine (m6A), the most abundant post-transcriptional modification in eukaryotic mRNA. It is supplied as a disodium salt crystalline solid with ≥95–≥97% purity (HPLC) by major vendors, stored at −20 °C.

Molecular Formula C11H16N5NaO7P
Molecular Weight 384.24 g/mol
Cat. No. B15617779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine 5'-monophosphate disodium salt
Molecular FormulaC11H16N5NaO7P
Molecular Weight384.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N5O7P.Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);/t5-,7-,8-,11-;/m1./s1
InChIKeyZCOVHMBFWMMPJG-YCSZXMBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N6-Methyladenosine 5'-Monophosphate Disodium Salt: Core Identity and Procurement Baseline for m6A Nucleotide Research


N6-Methyladenosine 5'-monophosphate disodium salt (m6AMP-Na₂; CAS 81921-35-9; molecular formula C₁₁H₁₄N₅Na₂O₇P; MW 405.21) is the 5'-monophosphate nucleotide derivative of N6-methyladenosine (m6A), the most abundant post-transcriptional modification in eukaryotic mRNA [1]. It is supplied as a disodium salt crystalline solid with ≥95–≥97% purity (HPLC) by major vendors, stored at −20 °C . The compound serves dual biochemical roles: it is an allosteric activator of glycogen phosphorylase b (Ka = 22 µM) and a non-competitive inhibitor of rat adenylate kinase II (Ki = 4.2 mM) [2][3]. Unlike the parent nucleoside m6A, the 5'-monophosphate form is the direct catabolic intermediate generated from m6A-modified RNA turnover and is specifically processed by the evolutionarily conserved deaminase MAPDA/ADAL [1].

Why N6-Methyladenosine 5'-Monophosphate Disodium Salt Cannot Be Replaced by Unmodified AMP or the Parent Nucleoside m6A


The N6-methyl modification at the adenine base fundamentally alters molecular recognition by enzymes that process adenosine nucleotides. Adenylate kinases, which are essential for cellular nucleotide homeostasis, discriminate against N6-mAMP by factors of ~33-fold (AMPK3) to ~11-fold (AMPK4) at the Km level compared with unmodified AMP, serving as molecular filters that prevent m6AMP phosphorylation to m6ATP [1]. Conversely, the dedicated catabolic enzyme MAPDA/ADAL (N6-methyl-AMP deaminase) exhibits strong preference for N6-mAMP (kcat/Km = 126 mM⁻¹ s⁻¹ for human MAPDA) over AMP (kcat/Km = 1.7 mM⁻¹ s⁻¹), a ~74-fold catalytic efficiency differential [1]. These divergent selectivity profiles mean that substituting N6-mAMP with AMP in any assay involving m6A biology—whether studying RNA modification catabolism, adenylate kinase specificity, or m6A immunoprecipitation—will produce biochemically non-equivalent results. Furthermore, the disodium salt form provides aqueous solubility of 20 mg/mL (49.36 mM), superior to the free acid and enabling high-concentration stock preparation required for competitive elution protocols .

Quantitative Differentiation Evidence for N6-Methyladenosine 5'-Monophosphate Disodium Salt Versus Closest Analogs and Alternatives


Glycogen Phosphorylase b Activation: 21-Fold Higher Potency of m6AMP-Na₂ Versus Unmodified AMP

N6-Methyladenosine 5'-monophosphate disodium salt activates glycogen phosphorylase b with an activation constant (Ka) of 22 µM [1]. In contrast, the natural activator AMP exhibits half-maximal activation of phosphorylase b at approximately 466 µM (0.466 mM) as documented in the BRENDA enzyme database (entry 488289) [2]. This represents an approximately 21-fold higher activation potency for m6AMP relative to AMP. The enhanced potency is attributed to the N6-methyl substituent improving binding interactions at the allosteric activator site, a property not shared by unmodified AMP or the parent nucleoside m6A, which lacks the 5'-phosphate required for allosteric regulation.

Glycogen metabolism Allosteric regulation Enzyme kinetics

Adenylate Kinase Substrate Discrimination: AMPK3/AK4 Prefer Unmodified AMP by 11- to 33-Fold Over N6-mAMP

The cytosolic adenylate kinases AMPK3 and AMPK4 from Arabidopsis thaliana exhibit strong kinetic discrimination against the methylated nucleotide. For AMPK3, the Km for N6-mAMP is 3220 ± 600 µM compared to 99 ± 27 µM for AMP, yielding a selectivity ratio of approximately 32.5 (Km ratio) [1]. For AMPK4, the Km for N6-mAMP is 7080 ± 1620 µM versus 620 ± 110 µM for AMP, representing an approximately 11.4-fold preference for AMP [1]. Critically, the catalytic efficiency (kcat/Km) for AMPK3 with N6-mAMP is only 0.27 × 10⁻² mM⁻¹ s⁻¹, compared to 37 mM⁻¹ s⁻¹ with AMP—a ~13,700-fold discrimination at the catalytic efficiency level [1]. This establishes adenylate kinases as stringent molecular filters that prevent N6-mAMP phosphorylation, a property that unmodified AMP cannot replicate in studies of m6A nucleotide metabolic routing.

Nucleotide metabolism Adenylate kinase Substrate selectivity

MAPDA/ADAL Deaminase Specificity: 74-Fold Catalytic Efficiency Preference for N6-mAMP Over AMP

Human MAPDA (N6-methyl-AMP deaminase, also known as ADAL1) displays marked substrate specificity for N6-mAMP. Steady-state kinetic analysis reveals a Km of 12.5 ± 1.7 µM and kcat of 1.58 ± 0.12 s⁻¹ for N6-mAMP, yielding a catalytic efficiency (kcat/Km) of 126 mM⁻¹ s⁻¹ [1]. For unmodified AMP, the enzyme shows dramatically reduced activity with a Km of 32.8 ± 7.5 µM and kcat of only 0.055 ± 0.004 s⁻¹, corresponding to a kcat/Km of 1.7 mM⁻¹ s⁻¹ [1]. The 74-fold difference in catalytic efficiency (126/1.7) confirms that the N6-methyl group is a critical substrate recognition determinant. The orthologous enzymes from Arabidopsis and Aspergillus nidulans show no detectable activity toward AMP (n.d.), further underscoring the absolute requirement for the N6-methyl modification [1].

m6A catabolism Nucleotide deamination RNA modification metabolism

N6-mAMP-Na₂ as a Non-Competitive Inhibitor of Rat Adenylate Kinase II: A Distinct Pharmacological Profile Absent in AMP

N6-Methyladenosine 5'-monophosphate disodium salt acts as a non-competitive inhibitor of rat adenylate kinase II (AK II) with an inhibition constant Ki of 4.2 mM [1]. This non-competitive mode of inhibition—binding to the enzyme at a site distinct from the AMP substrate-binding pocket—is mechanistically distinct from the behavior of the natural substrate AMP, which acts competitively. The PubChem BioAssay record (AID 35062) for the systematic structure-activity study of AMP derivatives against rat adenylate kinase isozymes confirms that N6-substituted AMP derivatives, including N6-methyl-AMP, exhibit reduced inhibition indices for AK II compared with unmodified or C2-substituted analogs [2]. This non-competitive profile makes N6-mAMP a useful tool compound for probing adenylate kinase isozyme selectivity, a property that AMP itself cannot provide.

Enzyme inhibition Adenylate kinase isozyme selectivity Nucleotide pharmacology

Disodium Salt Formulation Enables High-Concentration Aqueous Stocks: Solubility Advantage Over Free Acid and Parent Nucleoside for m6A Immunoprecipitation

The disodium salt form of N6-methyladenosine 5'-monophosphate provides aqueous solubility of 20 mg/mL (49.36 mM in H₂O) , substantially higher than the parent nucleoside N6-methyladenosine, which exhibits water solubility ranging from 7–28 mg/mL depending on the source . For competitive elution in m6A ribonucleoprotein immunoprecipitation (m6A-RIP), a 20 mM N6-mAMP solution is typically required . The disodium salt can readily achieve this concentration (stock preparation requires only ~8.1 mg/mL for 20 mM based on MW 405.21), whereas the free acid form or the parent nucleoside would require organic co-solvents that may denature antibodies or disrupt protein-RNA complexes. Lyophilized powder stability is documented at 36 months at −20 °C, with solution stability of 3 months at −20 °C [1]. Typical commercial purity specifications range from ≥95% to ≥99.84% (HPLC) .

Formulation solubility m6A immunoprecipitation Experimental workflow

Specific Application as Competitive Eluent in m6A Ribonucleoprotein Immunoprecipitation: A Validated Use Case Not Served by AMP or m6A Nucleoside

N6-Methyladenosine 5'-monophosphate sodium salt is explicitly validated for use as a competitive eluent in N6-methyladenosine (m6A) ribonucleoprotein immunoprecipitation reactions, with commercial-grade product specifications (≥97% HPLC purity) supporting this application . The 5'-monophosphate moiety is critical, as the hapten used to raise anti-m6A antibodies (e.g., clone 17-3-4-1) is N6-methyladenosine-5'-monophosphate conjugated to BSA . Consequently, m6AMP-Na₂ specifically competes with m6A-modified RNA for antibody binding, enabling selective elution of m6A-containing transcripts. The parent nucleoside N6-methyladenosine lacks the 5'-phosphate and does not recapitulate the complete hapten structure, while unmodified AMP lacks the N6-methyl group required for antibody recognition. This dual structural requirement makes N6-mAMP-Na₂ the only chemically appropriate compound for competitive elution in m6A-RIP protocols.

Epitranscriptomics m6A-RIP RNA modification

Optimal Procurement and Application Scenarios for N6-Methyladenosine 5'-Monophosphate Disodium Salt Based on Verified Differentiation Evidence


m6A Epitranscriptomics: Competitive Elution in m6A-RIP and MeRIP-Seq Workflows

The disodium salt form is the definitive competitive eluent for m6A ribonucleoprotein immunoprecipitation because it structurally matches the m6AMP-BSA hapten used to generate anti-m6A antibodies . Neither the parent nucleoside m6A (lacks 5'-phosphate) nor unmodified AMP (lacks N6-methyl) can serve this role. Standard protocols use 20 mM m6AMP-Na₂ in IP buffer for selective elution of m6A-modified RNA fragments . The high aqueous solubility (20 mg/mL, 49.36 mM) enables direct preparation of concentrated stocks without organic co-solvents that would compromise antibody integrity . Researchers should procure material with ≥97% HPLC purity to minimize contaminants that may interfere with downstream RNA sequencing library preparation.

m6A RNA Catabolism Studies: MAPDA/ADAL Deaminase Substrate for Investigating Methylated Nucleotide Metabolic Fate

For biochemical characterization of the N6-methyl-AMP deaminase (MAPDA/ADAL) pathway, authentic N6-mAMP is indispensable. Human MAPDA displays a 74-fold catalytic efficiency preference (kcat/Km) for N6-mAMP (126 mM⁻¹ s⁻¹) over AMP (1.7 mM⁻¹ s⁻¹), and plant/fungal orthologs show no detectable activity whatsoever toward unmodified AMP [1]. This absolute substrate specificity means that AMP cannot be used as a surrogate substrate to study m6A catabolism. The kinetic parameters (Km = 12.5 µM, kcat = 1.58 s⁻¹ for HsMAPDA) provide a quantitative benchmark for enzyme activity assays and inhibitor screening [1].

Adenylate Kinase Selectivity Profiling: Investigating the Molecular Filter Against m6A Nucleotide Misincorporation

Adenylate kinases serve as critical gatekeepers that prevent m6AMP phosphorylation to m6ATP, thereby protecting the cell from m6A misincorporation into RNA. The quantitative selectivity data—AMPK3 discriminates against N6-mAMP by 13,700-fold at the catalytic efficiency level; AMPK4 by 5,360-fold—establishes N6-mAMP as an essential probe substrate for studying this protective mechanism [1]. Unmodified AMP cannot substitute in these experiments because it is the preferred substrate. The compound's non-competitive inhibition of rat adenylate kinase II (Ki = 4.2 mM) provides an orthogonal pharmacological tool for distinguishing adenylate kinase isozyme activities [2].

Glycogen Phosphorylase b Allosteric Regulation: High-Potency Activator for Structural and Kinetic Studies

With a Ka of 22 µM, N6-mAMP-Na₂ is approximately 21-fold more potent than AMP (half-maximal activation at ~466 µM) as an allosteric activator of glycogen phosphorylase b [3][4]. This enhanced potency makes it the preferred activator for crystallographic studies of the allosteric site in the activated state at lower nucleotide concentrations, reducing non-specific binding artifacts. For enzyme kinetic studies examining the allosteric transition of phosphorylase b, the compound's high purity (≥99.84% available from select vendors ) ensures that activation data are not confounded by contaminating nucleotides such as ATP or ADP, which act as inhibitors at the same site.

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